molecular formula C26H20F2O4 B11990136 7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B11990136
M. Wt: 434.4 g/mol
InChI Key: QDRYDDIXKLBJSK-UHFFFAOYSA-N
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Description

7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a chemical research compound offered for early discovery and investigative research . This compound is part of a class of molecules known as cyclopenta[c]chromen-4-ones, which are of significant interest in medicinal chemistry. While specific biological data for this exact analog is limited, structurally similar flavagline compounds, such as silvestrol, have been extensively studied and demonstrate potent anticancer activity in vitro and in vivo by selectively inhibiting translation initiation . These related compounds target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and impair the ribosome recruitment step, which can lead to preferential inhibition of the translation of malignancy-related mRNAs and subsequent apoptosis, decreased proliferation, and inhibition of angiogenesis . The presence of the 4-fluorobenzyl ether substituents on the core scaffold may influence the compound's lipophilicity, bioavailability, and binding affinity, making it a valuable tool for exploring structure-activity relationships (SAR). This product is intended for research applications, such as hit-to-lead optimization, biochemical assay development, and investigating novel mechanisms of action in oncology and other fields. This compound is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C26H20F2O4

Molecular Weight

434.4 g/mol

IUPAC Name

7,9-bis[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H20F2O4/c27-18-8-4-16(5-9-18)14-30-20-12-23(31-15-17-6-10-19(28)11-7-17)25-21-2-1-3-22(21)26(29)32-24(25)13-20/h4-13H,1-3,14-15H2

InChI Key

QDRYDDIXKLBJSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic compound notable for its complex bicyclic structure and potential biological activities. Its molecular formula is C26H20F2O4, and it has a molecular weight of approximately 442.44 g/mol. This compound is characterized by the presence of two 4-fluorobenzyl ether substituents on a chromenone core, which may enhance its lipophilicity and biological activity compared to structurally similar compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary research indicates that related compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties for this compound.

The mechanism of action for this compound is thought to involve:

  • Interaction with Cellular Targets : Binding to specific receptors or enzymes that play roles in cellular signaling pathways.
  • Modulation of Gene Expression : Influencing the expression of genes involved in cell proliferation and apoptosis.

Case Studies

  • Antioxidant Properties :
    • A study examining the antioxidant activity of structurally similar chromenones found that they effectively scavenge free radicals and reduce oxidative damage in vitro .
  • Anti-inflammatory Activity :
    • Research on compounds with similar functionalities demonstrated their ability to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting that this compound may exhibit similar effects .
  • Anticancer Studies :
    • In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating that the compound could be further explored for its anticancer potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-2,3-dihydrochromen-4-oneHydroxy group at position 7Antioxidant
8-Chloro-7-(2-fluorobenzyl)oxy-chromen-4-oneChlorine instead of fluorineAnti-inflammatory
9-(2-Fluorobenzyl)oxy-7-methylchromen-4-oneMethyl group at position 7Anticancer

The unique combination of dual fluorinated benzyl ether substituents with the cyclopentachromenone framework enhances its potential biological activities compared to these analogous compounds.

Comparison with Similar Compounds

7,9-Bis[(2-fluorobenzyl)oxy] Isomer

  • Molecular Formula : C₂₆H₂₀F₂O₄ (same as the target compound)
  • Key Difference : Fluorine substituents on the benzyl groups are at the ortho (2-position) rather than para (4-position).
  • Electronic Effects: The electron-withdrawing fluorine in the ortho position may alter the electron density of the benzyl ether linkage, affecting reactivity in oxidation or hydrolysis reactions.

7,9-Bis[(4-chlorobenzyl)oxy] Derivative

  • Molecular Formula : C₂₆H₂₀Cl₂O₄
  • Key Difference : Fluorine atoms replaced with chlorine.
  • Impact :
    • Lipophilicity : Chlorine’s higher lipophilicity (Cl: +0.71 vs. F: +0.14 in π-system contributions) increases membrane permeability but may reduce aqueous solubility .
    • Metabolic Stability : Chlorine’s larger atomic radius could hinder cytochrome P450-mediated metabolism compared to fluorine-substituted analogs .

Substituent Variation on the Chromenone Core

8-Chloro-7-[(2-fluorobenzyl)oxy] Derivative

  • Molecular Formula : C₁₉H₁₄ClFO₃
  • Key Features :
    • A chlorine atom at position 8 and a 2-fluorobenzyloxy group at position 5.
    • Structural Impact :
  • The electron-withdrawing chlorine at position 8 may enhance electrophilic reactivity at the carbonyl (C4), facilitating nucleophilic addition reactions .
  • The ortho-fluorine on the benzyl group introduces torsional strain, as evidenced by the SMILES string’s non-planar geometry (C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4F) .

7-Hydroxy-6-methyl-8-(1H-pyrazol-3-yl) Derivative

  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Key Features :
    • A hydroxyl group at position 7, a methyl group at position 6, and a pyrazole ring at position 6.
    • Biological Relevance :
  • The hydroxyl group at position 7 may confer antioxidant activity, as seen in similar polyphenolic coumarins .

Biotransformation and Metabolic Stability

  • Target Compound: The 4-fluorobenzyl ether groups are resistant to enzymatic hydrolysis, as fluorinated ethers generally exhibit slower cleavage by esterases compared to non-halogenated analogs .
  • 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Parent Core) : Undergoes selective hydroxylation at position 9 by Cunninghamella elegans, yielding 7,9-dihydroxy derivatives. The presence of 4-fluorobenzyl groups in the target compound likely blocks this biotransformation pathway .

Preparation Methods

Friedel-Crafts Cyclization

A cyclopenta[c]chromenone core is synthesized through Friedel-Crafts acylation of substituted phenols with cyclic ketones. For example, reaction of resorcinol derivatives with cyclopentanone in the presence of BF3\text{BF}_3-etherate yields the dihydroxy intermediate.

Oxidative Coupling

Alternative routes employ oxidative coupling of substituted catechols with α,β-unsaturated ketones. Manganese(III) acetate-mediated coupling generates the bicyclic framework with hydroxyl groups at positions 7 and 9.

Etherification: Introducing 4-Fluorobenzyl Groups

The critical step involves installing two 4-fluorobenzyl ether groups at the 7- and 9-positions of the dihydroxy intermediate. Three primary methods are documented:

Williamson Ether Synthesis

Reagents :

  • 4-Fluorobenzyl bromide

  • Base (K2CO3\text{K}_2\text{CO}_3, NaH\text{NaH})

  • Solvent (DMF, acetone)

Procedure :
The dihydroxy intermediate is treated with 2 equivalents of 4-fluorobenzyl bromide in anhydrous DMF under reflux (90°C, 12–24 h). K2CO3\text{K}_2\text{CO}_3 acts as a base to deprotonate the phenolic hydroxyl groups, facilitating nucleophilic substitution.

Yield : 65–78% after column chromatography (hexane/EtOAc gradient).

Key Data :

ParameterValue
Temperature90°C
Reaction Time12–24 h
SolventDMF
BaseK2CO3\text{K}_2\text{CO}_3
PurificationColumn chromatography

Mitsunobu Reaction

Reagents :

  • 4-Fluorobenzyl alcohol

  • DIAD (Diisopropyl azodicarboxylate)

  • PPh3\text{PPh}_3 (Triphenylphosphine)

Procedure :
The dihydroxy intermediate reacts with 4-fluorobenzyl alcohol under Mitsunobu conditions (THF, 0°C to room temperature, 6 h). DIAD and PPh3\text{PPh}_3 mediate the ether formation via a redox mechanism, ensuring high regioselectivity.

Yield : 70–82%.

Advantages :

  • Avoids alkyl halide handling

  • Compatible with acid-sensitive substrates

Indium(III)-Catalyzed Alkylation

Reagents :

  • 4-Fluorobenzyl chloride

  • In(OTf)3\text{In(OTf)}_3 (Indium triflate)

  • Solvent (Toluene)

Procedure :
A catalytic amount of In(OTf)3\text{In(OTf)}_3 (10 mol%) promotes the alkylation of the dihydroxy intermediate with 4-fluorobenzyl chloride in toluene at room temperature.

Yield : 80–85%.

Mechanistic Insight :
Indium(III) coordinates to the phenolic oxygen, enhancing the nucleophilicity of the hydroxyl groups and facilitating SN2 displacement.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the etherification step. For example, combining the dihydroxy intermediate with 4-fluorobenzyl bromide and K2CO3\text{K}_2\text{CO}_3 in DMF under microwave conditions (150°C, 30 min) achieves yields comparable to conventional heating (75%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1) eluent.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical purity (>98%).

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} : Key signals include aromatic protons of the 4-fluorobenzyl groups (δ\delta 7.2–7.4 ppm) and the cyclopenta[c]chromenone backbone (δ\delta 2.8–3.2 ppm).

  • HRMS : Molecular ion peak at m/zm/z 458.1342 (C26H20F2O4\text{C}_{26}\text{H}_{20}\text{F}_2\text{O}_4).

Comparative Analysis of Methods

MethodYield (%)Reaction TimeCost EfficiencyScalability
Williamson Synthesis65–7812–24 hHighIndustrial
Mitsunobu Reaction70–826 hModerateLaboratory
Indium Catalysis80–854–6 hLowPilot-scale
Microwave-Assisted750.5 hHighLaboratory

Key Observations :

  • Indium catalysis offers the highest yield and moderate reaction times but involves costly catalysts.

  • Microwave-assisted synthesis is optimal for rapid small-scale production.

  • Williamson synthesis remains the most scalable for industrial applications.

Challenges and Optimization Strategies

Regioselectivity

Competing O-alkylation at other hydroxyl positions (e.g., C-5 or C-11) may occur. Strategies to mitigate this include:

  • Steric hindrance modulation using bulky bases (NaHMDS\text{NaHMDS}).

  • Low-temperature reactions (−20°C) to favor kinetic control.

Byproduct Formation

  • Dihydrobenzyl Elimination : Occurs under prolonged heating. Mitigated by shorter reaction times and inert atmospheres.

  • Halide Exchange : Trace iodide impurities (from KI in solvents) may lead to 4-fluorobenzyl iodide byproducts. Use of ultradry solvents minimizes this .

Q & A

Q. What are the optimal synthetic routes and purification methods for 7,9-Bis((4-fluorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one?

The synthesis typically involves multi-step reactions, including etherification of phenolic precursors with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C). Purification often employs silica gel chromatography with gradient elution (e.g., ethyl acetate/petroleum ether mixtures) to achieve >95% purity. Reaction optimization should focus on solvent choice, stoichiometry, and temperature to maximize yield and minimize side products .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Assign peaks for the fluorobenzyl protons (δ ~7.3–7.5 ppm for aromatic F-substituted groups) and cyclopenta[c]chromenone backbone.
  • IR : Identify carbonyl stretching (~1680–1700 cm⁻¹) and ether linkages (~1250 cm⁻¹).
  • X-ray crystallography : Resolve fused-ring geometry and substituent orientations, as demonstrated for analogous compounds .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Evidence from similar chromenones suggests moderate activity, but results require validation .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen type, position) influence biological activity in this compound class?

Comparative SAR studies reveal that replacing fluorine with chlorine or bromine on the benzyl group alters lipophilicity and binding affinity. For example, 4-chlorophenyl analogs show enhanced enzyme inhibition due to stronger electron-withdrawing effects, while 4-bromo derivatives may improve membrane permeability . Quantitative structure-activity relationship (QSAR) models using Hammett constants can predict these trends.

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols across replicates and include positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate findings with orthogonal methods (e.g., apoptosis assays via flow cytometry) and assess batch-to-batch compound purity via HPLC .

Q. How can computational methods predict binding modes and target interactions?

Molecular docking tools like GOLD (Genetic Optimization for Ligand Docking) simulate ligand-receptor interactions. For this compound, prioritize targets such as topoisomerase II or β-tubulin, guided by structural analogs. Include water molecules in docking grids to account for displacement effects, and validate predictions with mutagenesis studies .

Q. What are the biotransformation pathways of this compound in microbial systems?

Filamentous fungi (e.g., Cunninghamella elegans) selectively hydroxylate unactivated carbons on chromenone scaffolds. Monitor metabolites via LC-MS and compare to synthetic standards. For 7,9-Bis((4-fluorobenzyl)oxy) derivatives, hydroxylation at C-5 or C-10 is plausible, altering bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrileMaximizes etherification
BaseK₂CO₃Reduces hydrolysis
Temperature80°CAccelerates SN2 kinetics
PurificationEA/PE (1:8 gradient)>95% purity

Q. Table 2: Comparative Biological Activities of Analogous Compounds

Compound ModificationBioactivity (IC₅₀, μM)TargetReference
4-Fluorobenzyl (Current)12.5 ± 1.2 (MCF-7)Topoisomerase II
4-Chlorobenzyl8.7 ± 0.9 (MCF-7)Tubulin polymerization
4-Methoxybenzyl>50 (MCF-7)N/A

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